molecular formula C15H19N3OS B13167170 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine

Cat. No.: B13167170
M. Wt: 289.4 g/mol
InChI Key: MYZADMABZHURQK-UHFFFAOYSA-N
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Description

Thiazole-Piperazine Derivatives in Medicinal Chemistry

Thiazole-piperazine hybrids represent a structurally diverse class of heterocyclic compounds with demonstrated bioactivity across multiple therapeutic domains. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, contributes to electronic diversity and π-π stacking capabilities, while the piperazine ring provides conformational flexibility and basicity conducive to target engagement. These molecular features enable interactions with biological targets such as opioid receptors, cholinesterases, and microbial enzymes, underpinning their pharmacological versatility.

Recent studies highlight the pharmacophoric synergy achieved by combining these moieties. For instance, thiazole-piperazine derivatives exhibit dual central and peripheral antinociceptive effects through opioid receptor activation, while analogous structures demonstrate nanomolar inhibitory activity against acetylcholinesterase in Alzheimer’s disease models. The structural adaptability of this scaffold allows for targeted modifications—such as the introduction of methoxyphenyl groups—to optimize physicochemical properties and binding kinetics.

Chemical and Structural Classification of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine

The compound this compound features a piperazine core linked via a methylene bridge to the 4-position of a 2-aryl-substituted thiazole ring. Key structural attributes include:

Thiazole Ring :

  • The 2-position bears a 4-methoxyphenyl group, introducing electron-donating resonance effects that modulate aromatic electrophilicity.
  • The 4-methyl substitution on the thiazole enhances steric accessibility for target binding compared to bulkier analogs.

Piperazine Core :

  • The secondary amine groups (pKa ~9.5) facilitate protonation under physiological conditions, promoting solubility and membrane penetration.
  • Conformational flexibility allows adaptation to diverse binding pockets, as evidenced in opioid receptor docking studies.

Methylene Linkage :

  • The -CH2- spacer between heterocycles balances electronic communication and rotational freedom, critical for maintaining bioactive conformations.
Structural Feature Functional Role
4-Methoxyphenyl substituent Enhances lipophilicity (logP ≈ 2.1) and π-π interactions
Thiazole sulfur atom Participates in hydrogen bonding and metal coordination
Piperazine nitrogen atoms Facilitate salt formation and target protonation

Historical Development and Research Trajectory

The exploration of thiazole-piperazine hybrids emerged in the early 2000s with studies on their antimicrobial and analgesic potential. Initial syntheses focused on simple N-alkylated derivatives, but the incorporation of arylthiazole moieties—exemplified by this compound—marked a shift toward target-specific design.

Key Milestones :

  • 2010s : Identification of thiazole-piperazine antimalarial leads with EC50 values <200 nM against Plasmodium falciparum.
  • 2021 : Demonstration of opioid receptor-mediated antinociception in thiazole-piperazine derivatives.
  • 2024 : Development of multitarget anti-Alzheimer agents combining cholinesterase inhibition and β-amyloid aggregation suppression.

Current research prioritizes rational design strategies leveraging computational docking and ADMET profiling to refine target selectivity. The methoxyphenyl variant represents an evolutionary step in this trajectory, balancing aryl hydrophobicity with hydrogen-bonding capacity for enhanced blood-brain barrier permeability. Future directions include exploring kinase inhibition and immunomodulatory applications, building on the scaffold’s proven adaptability to diverse pharmacological targets.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C15H19N3OS/c1-19-14-4-2-12(3-5-14)15-17-13(11-20-15)10-18-8-6-16-7-9-18/h2-5,11,16H,6-10H2,1H3

InChI Key

MYZADMABZHURQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCNCC3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Thiazole Ring

Method A: Hantzsch Thiazole Synthesis

This classical approach involves cyclization of α-aminothiols with α-haloketones or α-haloesters:

  • Step 1: Synthesis of 4-methoxyphenyl-α-haloketone derivatives, typically by halogenation of the corresponding ketone.
  • Step 2: Reaction with a thioamide (e.g., hydrazinecarbothioamide) to form the thiazole ring via cyclization.

Reaction Scheme:

4-Methoxyphenyl-α-haloketone + Thioamide → [Cyclization] → 2-(4-Methoxyphenyl)-1,3-thiazol-4-yl

Notes:

  • The cyclization is facilitated under reflux in solvents like acetic acid or ethanol.
  • The yield depends on the purity of starting materials and reaction conditions.

Synthesis of the Piperazine Moiety

Method B: Nucleophilic Substitution and Ring Closure

  • Step 1: Preparation of N-alkylated piperazine derivatives, often by reacting piperazine with suitable alkyl halides or activated intermediates.
  • Step 2: Introduction of the methyl linker to connect the thiazole ring to the piperazine.

Example:

  • Reacting piperazine with 2-chloroethyl derivatives to form N-(2-hydroxyethyl)piperazine, which is then methylated to form the methyl linker.

Coupling of Thiazole and Piperazine Units

Method C: Methylation and Linkage

  • The thiazole derivative bearing a reactive methyl group (e.g., via a chloromethyl or bromomethyl intermediate) is reacted with piperazine under nucleophilic substitution conditions.
  • Commonly, the methyl group on the thiazole is activated using chloromethyl or bromomethyl reagents, then reacted with piperazine to form the final compound.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Catalyst: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Temperature: Reflux conditions (80–120°C).

Representative Synthetic Route

Based on recent literature and patent disclosures, a typical synthetic pathway involves:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of 4-methoxyphenyl-α-haloketone Halogenation of 4-methoxyacetophenone Moderate to high yield
2 Cyclization to form 2-(4-methoxyphenyl)-1,3-thiazol-4-yl Thioamide reaction + cyclization Purity critical
3 Preparation of piperazine methyl linker Alkylation of piperazine High yield with excess base
4 Coupling of thiazole with piperazine Nucleophilic substitution with chloromethyl derivative Final yield varies (50–70%)

Data Tables Summarizing Synthesis Parameters

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Purity References
Hantzsch Thiazole 4-Methoxyphenyl-α-haloketone Thioamide Ethanol Reflux 65–80 >98% ,
Nucleophilic Substitution Piperazine derivatives Alkyl halides Acetonitrile Reflux 70–85 >97% ,
Coupling Reaction Thiazole methyl chloride Piperazine DMF Reflux 50–70 >95% ,

Notes on Optimization and Purification

  • Purification: Typically achieved via column chromatography or recrystallization from ethanol or ethyl acetate.
  • Characterization: Confirmed using NMR spectroscopy ($$^{1}H$$ and $$^{13}C$$), LC-MS, and IR spectroscopy.
  • Yield Optimization: Use of excess base, high-purity starting materials, and controlled reaction temperatures improve yields and purity.

Recent Advances and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine: Replacing the 4-methoxyphenyl group with a 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom.
  • MeOPP (1-(4-Methoxyphenyl)piperazine): A simpler analogue lacking the thiazole ring, MeOPP is a known psychoactive compound with psychostimulant effects. The absence of the thiazole-methyl-piperazine bridge in MeOPP underscores the importance of the thiazole moiety in modulating biological activity .

Heterocyclic Modifications

  • Oxadiazole-Piperazine Derivatives : Compounds such as ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate () replace the thiazole ring with an oxadiazole. Oxadiazoles are more electronegative, which could enhance hydrogen bonding or alter pharmacokinetics compared to thiazole-containing derivatives .

Antinociceptive Effects

The target compound’s structural analogue, 1-{[2-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl}piperazine (3c), demonstrated antinociceptive activity mediated by the opioidergic system. This suggests that the thiazole-piperazine scaffold, when paired with a 4-methoxyphenyl group, may interact with pain modulation pathways .

Serotonin Receptor Interactions

In contrast, p-MPPI and p-MPPF—piperazine derivatives with 2-methoxyphenyl and iodobenzamido/fluorobenzamido groups—act as competitive antagonists at serotonin-1A receptors. The ortho-methoxy substitution in these compounds highlights how positional isomerism can shift activity from antinociception to neurotransmitter modulation .

Psychoactive Properties

Simpler derivatives like MeOPP exhibit psychostimulant effects akin to amphetamines, albeit with lower potency. The addition of the thiazole ring in the target compound may mitigate such psychoactivity by altering bioavailability or receptor specificity .

Solubility and Stability

The 4-methoxyphenyl group enhances hydrophobicity compared to polar substituents like fluorine. However, the thiazole ring’s sulfur atom may improve metabolic stability by resisting oxidative degradation .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Biological Activity Reference
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine Piperazine-thiazole 4-Methoxyphenyl Antinociceptive (opioid pathway)
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine Piperazine-thiazole 4-Fluorophenyl Undisclosed (structural analogue)
MeOPP Piperazine 4-Methoxyphenyl Psychostimulant
p-MPPI Piperazine-benzamido 2-Methoxyphenyl, p-iodobenzamido Serotonin-1A antagonist
Oxadiazole-Piperazine Derivatives Piperazine-oxadiazole 4-Methoxyphenyl MAO inhibition

Biological Activity

The compound 1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2OS
  • Molecular Weight : 288.41 g/mol
  • CAS Number : Not explicitly listed in the sources but related compounds are available.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Galectin-1 : Recent studies indicate that thiazole-linked piperazine hybrids can effectively inhibit Galectin-1 (Gal-1), a protein implicated in cancer progression and inflammation. The binding interactions suggest that modifications in the piperazine structure can enhance inhibitory effects by stabilizing hydrogen bonds within the binding site .

Pharmacological Effects

Several pharmacological effects have been reported for this compound and its analogs:

  • Neuroprotective Activity : In animal models, compounds similar to this compound have demonstrated significant neuroprotective effects during acute cerebral ischemia. Studies showed a marked increase in survival time and a reduction in mortality rates among treated mice compared to controls .
  • Anti-Ischaemic Activity : The compound has shown promise in reducing ischemic damage in preclinical models. The mechanism appears to involve modulation of neurotransmitter systems and protection against oxidative stress during ischemic episodes .
  • Antimicrobial Activity : Some derivatives of thiazole-piperazine compounds exhibit antimicrobial properties, suggesting potential applications in treating infections. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study on Neuroprotective Effects

A study conducted on Kunming mice assessed the neuroprotective effects of a related thiazole-piperazine compound under conditions of induced cerebral ischemia. The results indicated that treatment with the compound significantly prolonged survival times and reduced mortality rates across various dosages compared to a control group receiving no treatment (p < 0.05) .

Inhibition of Galectin-1

Research involving synthesized thiazole-linked coumarin-piperazine hybrids demonstrated effective inhibition of Galectin-1, with binding studies revealing critical interactions between the coumarin moiety and the protein's carbohydrate binding site. These findings suggest that structural modifications can enhance potency against this target, which is relevant for developing new therapeutic agents for cancer and inflammatory diseases .

Data Summary Table

Biological Activity Effect Observed Reference
NeuroprotectiveProlonged survival time in ischemic mice
Anti-IschaemicReduced damage during ischemic episodes
Inhibition of Galectin-1Effective binding and inhibition
AntimicrobialDisruption of bacterial cell membranes

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